The compound is classified as an indole derivative, specifically an imidazoindole. Its structure consists of a five-membered imidazole ring fused to a six-membered indole ring, making it a member of the broader class of polycyclic aromatic heterocycles. This classification highlights its potential applications in drug discovery and development due to the biological relevance of both indole and imidazole moieties.
The synthesis of 9H-Imidazo[1,2-a]indol-9-one can be achieved through several methodologies. One notable approach involves the condensation reactions of appropriate starting materials under specific conditions:
The molecular structure of 9H-Imidazo[1,2-a]indol-9-one can be described as follows:
9H-Imidazo[1,2-a]indol-9-one participates in various chemical reactions that exploit its electrophilic nature due to the carbonyl group:
The mechanism of action for 9H-Imidazo[1,2-a]indol-9-one is closely related to its interactions with biological targets:
Studies indicate that derivatives of 9H-Imidazo[1,2-a]indol-9-one exhibit varying degrees of potency against different cancer cell lines, underscoring its potential as a lead compound in drug development.
The physical and chemical properties of 9H-Imidazo[1,2-a]indol-9-one include:
The applications of 9H-Imidazo[1,2-a]indol-9-one span various fields:
9H-Imidazo[1,2-a]indol-9-one represents a structurally intricate nitrogen-containing heterocyclic system. Its systematic IUPAC name is derived from its fused tricyclic architecture, consisting of a five-membered imidazole ring annulated with a six-membered indole system, wherein the bridging carbon at position 9 exists in a ketone oxidation state. The compound is alternatively designated as imidazo[1,2-a]indol-4-one in certain chemical databases, reflecting numbering variations [5]. This compound bears the Chemical Abstracts Service registry number 120614-25-7 and possesses the molecular formula C₁₀H₆N₂O, corresponding to a molecular weight of 170.17 grams per mole [4] [5].
The core structure features a fully conjugated planar system with a lactam functionality (C=O) at position 9, imparting significant polarity and hydrogen-bonding capability. Key structural parameters include:
The SMILES notation (O=C1C2=NC=CN2C3=C1C=CC=C3) accurately represents the connectivity, while the canonical Simplified Molecular-Input Line-Entry System string confirms the lactam configuration [4]. Computational analyses predict a topological polar surface area of 34.9 Ų and moderate lipophilicity (XLogP3 ≈ 1.5), properties with significant implications for drug permeability [5].
Table 1: Fundamental Chemical Descriptors of 9H-Imidazo[1,2-a]indol-9-one
Property | Value |
---|---|
Systematic Name | 9H-Imidazo[1,2-a]indol-9-one |
Alternative Name | Imidazo[1,2-a]indol-4-one |
CAS Registry Number | 120614-25-7 |
Molecular Formula | C₁₀H₆N₂O |
Molecular Weight | 170.17 g/mol |
Hydrogen Bond Acceptors | 2 |
Hydrogen Bond Donors | 0 |
Topological Polar Surface Area | 34.9 Ų |
Calculated XLogP3 | 1.5 |
The emergence of 9H-imidazo[1,2-a]indol-9-one derivatives stems from broader investigations into pyrroloindole and imidazoindole systems initiated in the mid-20th century. Early synthetic strategies for related tricyclic systems were pioneered in the 1960s, exemplified by Schweizer and Light's landmark 1966 synthesis of unsubstituted 9H-pyrrolo[1,2-a]indole from indole-2-carboxaldehyde and vinyltriphenylphosphonium bromide using sodium hydride, achieving 58% yield [1]. Although this approach targeted the parent hydrocarbon system, it established foundational intramolecular cyclization strategies adaptable to oxidized derivatives.
Significant advancements occurred in the 1980s-1990s with the development of specialized routes to access the imidazo[1,2-a]indolone framework. A pivotal synthetic approach involved the acid-mediated cyclization of 1-carbamoylmethyl-3H-indolinium salts, which underwent ring closure under basic conditions to yield 1,2,3,9a-tetrahydroimidazo[1,2-a]indol-2(9H)-ones – partially reduced precursors to the aromatic system [7]. Contemporary methodologies refined these pathways, particularly through oxidative protocols capable of aromatizing the central ring. Matsui and colleagues contributed significantly through condensation reactions employing substituted indole-2-carboxaldehydes with methylvinylketone under benzyltrimethylammonium hydroxide catalysis, yielding functionalized pyrroloindole intermediates amenable to oxidation [1].
The 2000s witnessed substantial methodological innovations, particularly the application of catalytic phosphine-mediated cyclizations. Voituriez and coworkers demonstrated that a substoichiometric phosphine system, coupled with phenylsilane-mediated phosphine oxide reduction, enabled efficient Michael addition/intramolecular Wittig sequences. This catalytic protocol proved versatile for constructing diverse nitrogen-containing heterocycles, including imidazo[1,2-a]indole precursors. Crucially, they established that 9-chloro-9H-pyrrolo[1,2-a]indole intermediates undergo hydrolysis followed by oxidation with pyridinium chlorochromate to afford 9H-pyrrolo[1,2-a]indol-9-one derivatives in up to 90% overall yield through a one-pot sequence [1]. This represented a streamlined access to the crucial carbonyl functionality.
A distinct approach emerged in 2007 through the reactions of 2-(pyrrol-1-yl)benzaldehydes with aryl amines. Heating these components without solvent at 90°C facilitated intramolecular cyclization, producing 9-arylamino-9H-pyrrolo[1,2-a]indoles. These derivatives served as pivotal intermediates for subsequent transformations into pyrrolo[1,2-a]indol-9-one derivatives through hydrolytic and oxidative processes [3]. The historical evolution reflects a trajectory from stoichiometric, multi-step sequences toward atom-economical, catalytic methods with improved functional group tolerance.
Table 2: Historical Evolution of Synthetic Methods for Pyrroloindolone Frameworks
Time Period | Key Synthetic Advancements | Representative Yield |
---|---|---|
1960s | Wittig-based cyclizations (Schweizer and Light) | 58% (parent hydrocarbon) |
1980s-1990s | Base-mediated cyclization of indolinium salts | 40-75% (dihydro derivatives) |
Early 2000s | Aldehyde condensation approaches (Matsui et al.) | Moderate yields |
Mid-2000s | Catalytic phosphine-mediated cyclizations (Voituriez et al.) | ≤90% (one-pot sequences) |
2007 | Thermal cyclization of 2-(pyrrol-1-yl)benzaldimines | Generally good yields |
The 9H-imidazo[1,2-a]indol-9-one scaffold occupies a privileged position in medicinal chemistry due to its structural resemblance to biologically active alkaloids and capacity for diverse molecular interactions. This heterocyclic core demonstrates substantial potential across therapeutic domains, particularly oncology, where its derivatives exhibit potent mechanistic actions against validated biological targets.
In anticancer drug discovery, derivatives incorporating this pharmacophore demonstrate exceptional potency as tubulin polymerization inhibitors. Recent innovations include the strategic incorporation of the imidazo[1,2-a]pyrazine scaffold as a bioisostere for ketone-containing antitubulin agents. This design approach yielded compound TB-25, which exhibits nanomolar antiproliferative activity against diverse cancer cell lines (HepG-2, HCT-116, A549, MDA-MB-231; IC₅₀ = 23-154 nanomolar). Mechanistically, TB-25 disrupts microtubule assembly by binding at the colchicine site, inducing G2/M phase arrest and apoptosis. This compound demonstrates superior metabolic stability compared to earlier carbonyl-containing analogs like 2-aryl-4-benzoyl-imidazoles (ABIs) and 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs), attributed to the ring fusion strategy integrating the carbonyl into the pyrazine ring [2]. Beyond tubulin, structurally complex hexahydropyrrolo[1',2',3':1,9a,9]imidazo[1,2-a]indole alkaloid analogs demonstrate moderate micromolar cytotoxicity and significant inhibitory activity (≥50% inhibition at 10 micrograms per milliliter) against critical oncogenic targets including epidermal growth factor receptor and hypoxia-inducible factor 1-alpha [8].
The inherent molecular architecture of 9H-imidazo[1,2-a]indol-9-one derivatives facilitates extensive structural diversification, enabling structure-activity relationship exploration. Key modifications include:
Beyond pharmaceutical applications, the extended π-conjugation and electron-rich character of this heterocycle render it attractive for materials science. Patents disclose 7H-imidazo[1,2-a]pyrazin-8-one derivatives (structurally related heterocycles) as ion channel modulators, suggesting potential applications in electronic devices or sensors [9]. Although exploration in materials contexts remains less extensive than biological applications, the structural features – planarity, conjugated system, and ability to participate in charge-transfer complexes – indicate promise for organic semiconductors, optoelectronic materials, or fluorescent probes requiring tunable emission characteristics.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8